molecular formula C8H7NO5 B181651 Methyl 3-hydroxy-4-nitrobenzoate CAS No. 713-52-0

Methyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B181651
CAS No.: 713-52-0
M. Wt: 197.14 g/mol
InChI Key: UEGCRFNWTGYVKX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-nitrobenzoate (C₈H₇NO₅; molecular weight: 197.15 g/mol) is an aromatic ester derivative featuring a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring. Its synthesis involves the esterification of 3-hydroxy-4-nitrobenzoic acid with methanol under acidic conditions, yielding a product with a melting point of 91–92°C . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 3.98 (s, 3H, CH₃), 7.64 (dd, J = 8.8 Hz, 1.76 Hz, 1H), 7.86 (m, 1H), 8.20 (dd, J = 8.8 Hz, 2.0 Hz, 1H) .
  • IR (KBr): Peaks at 3317 cm⁻¹ (O-H stretch), 1724 cm⁻¹ (C=O ester), and 1326 cm⁻¹ (N-O nitro) .

This compound serves as a versatile intermediate in organic synthesis, particularly in Mitsunobu reactions for O-alkylation to generate derivatives with modified alkoxy groups . Its hydroxyl and nitro groups enable diverse reactivity, including hydrogen bonding and participation in reduction or substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-4-nitrobenzoate can be synthesized through the nitration of methyl 3-hydroxybenzoate. The nitration process involves the reaction of methyl 3-hydroxybenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Research indicates that methyl 3-hydroxy-4-nitrobenzoate exhibits antimicrobial properties due to the presence of its nitro group, which can be reduced to form reactive intermediates that interact with biological molecules. This interaction may influence cellular processes and has been studied for potential therapeutic applications against resistant bacterial strains .
  • Pharmacological Studies :
    The compound's ability to interact with various enzymes and receptors makes it a candidate for pharmacological research. Studies have shown that it can inhibit certain bacterial gyrases, which are crucial for DNA replication in bacteria, thereby providing a biochemical rationale for its use as an antibiotic agent .

Agrochemical Applications

This compound is also utilized in the development of agrochemicals. Its structural features allow it to serve as a precursor for synthesizing pesticides and herbicides. The compound's effectiveness in pest control is attributed to its biological activity against specific pests .

Materials Science

  • Dyes and Pigments :
    The compound can be employed in synthesizing various dyes due to its chromophoric properties. The nitro group enhances the color strength and stability of dyes produced from this compound.
  • Liquid Crystals :
    This compound has potential applications in materials science as a component in liquid crystal displays (LCDs). Its unique molecular structure allows it to participate in forming ordered phases essential for liquid crystal technology.

Data Table: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Aspects
This compoundHydroxyl and nitro groupsAntimicrobial properties
Methyl 4-HydroxybenzoateLacks nitro group; less reactivePrimarily used as a preservative
Methyl 3-NitrobenzoateLacks hydroxyl group; more lipophilicUsed in dye synthesis
4-Hydroxy-3-Nitrobenzoic AcidMore polar; lacks ester groupHigher solubility; used in pharmaceuticals

Case Studies

  • Antibacterial Activity :
    A study demonstrated that derivatives of this compound showed significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
  • Synthesis Optimization :
    Research focused on optimizing synthetic routes for producing this compound derivatives that enhance solubility and bioavailability while retaining antibacterial efficacy. This optimization is crucial for advancing compounds into clinical trials .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxy-4-nitrobenzoate

  • Molecular Formula: C₉H₉NO₅; Molecular Weight: 211.17 g/mol .
  • Synthesis parallels that of the methyl ester but uses ethanol for esterification . Biological activity includes interactions with enzymes via nitro group reduction to reactive intermediates .

Methyl 3-methoxy-4-nitrobenzoate

  • Molecular Formula: C₉H₉NO₅; Molecular Weight: 211.17 g/mol .
  • Key Differences: Replacement of the hydroxyl group with methoxy (-OCH₃) eliminates hydrogen-bonding capability, reducing acidity and altering crystal packing .

Ethyl 4-hydroxy-3-nitrobenzoate

  • Molecular Formula: C₉H₉NO₅; Molecular Weight: 211.17 g/mol .
  • Key Differences :
    • Regiochemical inversion (hydroxy at 4-position, nitro at 3-position) modifies electronic distribution, affecting reactivity in reduction and substitution reactions .
    • Demonstrates distinct biological activity due to altered steric and electronic interactions with target proteins .

Methyl 3-nitrobenzoate

  • Molecular Formula: C₈H₇NO₄; Molecular Weight: 181.15 g/mol .
  • Key Differences :
    • Absence of the hydroxyl group limits participation in hydrogen bonding and O-alkylation reactions, reducing utility as a synthetic intermediate .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
Methyl 3-hydroxy-4-nitrobenzoate C₈H₇NO₅ 197.15 -OH, -NO₂, COOCH₃ Mitsunobu reactions, hydrogen bonding
Ethyl 3-hydroxy-4-nitrobenzoate C₉H₉NO₅ 211.17 -OH, -NO₂, COOCH₂CH₃ Enzyme interaction studies
Methyl 3-methoxy-4-nitrobenzoate C₉H₉NO₅ 211.17 -OCH₃, -NO₂, COOCH₃ Electron-donating stabilization
Ethyl 4-hydroxy-3-nitrobenzoate C₉H₉NO₅ 211.17 -OH, -NO₂, COOCH₂CH₃ Regioselective synthesis
Methyl 3-nitrobenzoate C₈H₇NO₄ 181.15 -NO₂, COOCH₃ Limited synthetic utility

Critical Analysis of Structural and Functional Differences

  • Hydrogen Bonding: The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and molecular recognition, unlike its methoxy or non-hydroxylated analogues .
  • Nitro Group Reactivity: The nitro group’s position relative to the ester moiety affects reduction kinetics. For example, Ethyl 3-hydroxy-4-nitrobenzoate undergoes nitro-to-amino reduction more readily than its regioisomer .
  • Synthetic Utility: this compound’s hydroxyl group enables Mitsunobu reactions to install diverse alkoxy chains, a feature absent in Methyl 3-nitrobenzoate .

Challenges and Validation

Misassignment of substitution patterns in structurally similar compounds (e.g., Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) underscores the necessity of cross-validating NMR data with computational tools (e.g., ChemDraw) and X-ray crystallography . Collaborative verification with independent laboratories ensures reproducibility and accuracy in comparative studies .

Biological Activity

Methyl 3-hydroxy-4-nitrobenzoate, also known as methyl 4-hydroxy-3-nitrobenzoate, is an organic compound with significant biological activity attributed to its unique functional groups. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO5C_8H_7NO_5. It features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzoate structure, which enhances its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical modifications and interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biological pathways.
  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target biomolecules, enhancing the compound's affinity for various receptors and enzymes.
  • Ester Hydrolysis : The ester functionality can be hydrolyzed to release the active acid form, which may further interact with molecular targets in biological systems.

Biological Activities

Research has highlighted several potential biological activities of this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its ability to form reactive intermediates upon reduction may contribute to its effectiveness against antibiotic-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The modulation of inflammatory pathways through interactions with specific enzymes or receptors is a potential area of therapeutic application .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against A. baumannii (MIC = 2 μg/mL)
Effective against P. aeruginosa (MIC = 8 μg/mL)
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against clinical isolates of resistant strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. The compound showed promising results, indicating potential for development as a therapeutic agent against multidrug-resistant infections .

Applications in Drug Development

This compound serves as a precursor for synthesizing more complex pharmaceutical compounds. Its structural characteristics make it suitable for further modifications aimed at enhancing its pharmacological properties. Ongoing research focuses on optimizing its bioavailability and reducing toxicity while retaining its antimicrobial and anti-inflammatory activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-hydroxy-4-nitrobenzoate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Two key approaches are:

  • Cerium(IV) ammonium nitrate (CAN)-mediated nitration : Achieves regioselective nitration of methyl 3-hydroxybenzoate at the para position to the hydroxyl group. Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity and yield .
  • Mitsunobu reaction : Used for O-alkylation of the hydroxyl group. Requires diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF, with reaction times up to 4 days .
    • Data : Typical yields range from 60–85% for CAN-mediated synthesis, while Mitsunobu reactions may require iterative optimization due to competing side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (e.g., hydroxyl stretch at ~3317 cm⁻¹, nitro group at ~1326 cm⁻¹, ester carbonyl at ~1724 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the aromatic protons (δ 7.64–8.20 ppm) and methoxy group (δ 3.98 ppm). ¹³C NMR confirms the ester carbonyl at δ 165.2 ppm .
  • Mass spectrometry : Validates molecular weight (197.15 g/mol) and fragmentation patterns.

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH sensitivity : The nitro group is susceptible to reduction under acidic conditions (e.g., Fe⁰ in acetic acid) or catalytic hydrogenation (H₂/Pd-C). Stability studies should monitor decomposition via HPLC or TLC .
  • Thermal stability : The compound melts at 91–92°C, but prolonged heating above 100°C may induce decomposition. Thermogravimetric analysis (TGA) is recommended for assessing thermal degradation .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding networks) inform the design of this compound derivatives?

  • Methodological Answer :

  • SHELXL refinement : Resolves crystal packing patterns, revealing intermolecular hydrogen bonds (e.g., O–H···O between hydroxyl and nitro groups). Graph set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs .
  • ORTEP-3 visualization : Generates 3D representations of hydrogen-bonded aggregates, aiding in the rational design of co-crystals or salts for improved solubility .

Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?

  • Methodological Answer :

  • Control experiments : Vary nitration agents (e.g., HNO₃/H₂SO₄ vs. CAN) to isolate regioselective pathways.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ FTIR or NMR to identify intermediate species. For example, CAN-mediated nitration favors para selectivity due to steric and electronic effects .
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity trends .

Q. How can functional group transformations (e.g., nitro reduction) expand the compound’s utility in medicinal chemistry?

  • Methodological Answer :

  • Nitro to amine reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe⁰ in acetic acid converts the nitro group to an amine, enabling subsequent coupling (e.g., acyl chlorides for amide formation) .
  • Biological activity : Aminated derivatives (e.g., 2-aminobenzothiazoles) show enhanced interactions with enzymes or receptors, validated via enzyme inhibition assays or molecular docking .

Q. What analytical methods are critical for validating this compound in pharmaceutical reference standards?

  • Methodological Answer :

  • HPLC-UV/HRMS : Ensures purity (>95%) and quantifies trace impurities. Mobile phases often use acetonitrile/water gradients with C18 columns .
  • Structure Elucidation Reports (SER) : Combine NMR, IR, and X-ray diffraction data to meet USP/EMA guidelines for regulatory submissions .

Properties

IUPAC Name

methyl 3-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGCRFNWTGYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304031
Record name methyl 3-hydroxy-4-nitrobenzoate
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-52-0
Record name 713-52-0
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Record name methyl 3-hydroxy-4-nitrobenzoate
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Record name methyl 3-hydroxy-4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

3-Hydroxy-4-nitro-benzoic acid (10 g) was dissolved in MeOH (500 ml). 96% H2SO4 (2 ml) was added, and the mixture was heated to 60° C. for 18 hours. The reaction mixture was concentrated to approx. 200 ml, diluted with EtOAc (200 ml) and washed with an aqueous saturated solution of NaHCO3 (2×20 ml). The organic layer was dried over Na2SO4 and the solvent was removed by evaporation to yield 10.5 g of the desired intermediate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxy-4-nitrobenzoic acid (I) (100.3 g, 95% pure, 0.53 mole) was added to methanol (1250 ml) to which had been added acetyl chloride (25 ml). The solid dissolved over a period of two days. After six days, the solution was filtered to remove undissolved impurities. The crude ester was obtained by evaporation of the solution. Several crops of crystals were taken, the last from a 50 ml volume. The combined crops were recrystalized from methanol (150 ml). Two crops of the ester (II) as yellow-brown crystals, m.p. 89°-91°, (98.7 g, 0.50 mole) were obtained.
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Hydroxy-4-nitro-benzoic acid 1a (3.17 g, 17.32 mmol) was dissolved in 40 mL of anhydrous methanol. The reaction solution was cooled down to 0° C. and added dropwise with thionyl chloride (3.09 g, 25.98 mmol) with stirring. Upon the completion of the addition, the resulting solution was heated to reflux for 2 hours. The reaction solution was concentrated under reduced pressure, extracted with ethyl acetate (200 mL). The combined organic phase was washed with saturated sodium bicarbonate solution (100 mL×3), saturated sodium chloride solution (100 mL×3) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound methyl 3-hydroxy-4-nitro-benzoate 1b (3.30 g as a yellow solid) yield: 96.7%.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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